C-Pentamethylphenyl-methylamine
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Overview
Description
C-Pentamethylphenyl-methylamine is an organic compound characterized by a benzene ring substituted with five methyl groups and an amine group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-Pentamethylphenyl-methylamine typically involves the alkylation of pentamethylbenzene with formaldehyde followed by reductive amination. The reaction conditions often include the use of a strong acid catalyst and a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
C-Pentamethylphenyl-methylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, C-Pentamethylphenyl-methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of sterically hindered compounds, which are valuable in the study of reaction mechanisms and catalysis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its bulky structure can help in understanding the effects of steric hindrance on enzyme activity.
Medicine
In medicine, this compound derivatives are explored for their potential as pharmaceutical agents. Their unique structural properties may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of C-Pentamethylphenyl-methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky structure can influence its binding affinity and specificity, leading to unique biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(2,3,4,5,6-Pentamethylphenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(2,3,4,5,6-Pentamethylphenyl)acetic acid: Contains a carboxyl group instead of an amine group.
(2,3,4,5,6-Pentamethylphenyl)amine: Lacks the methylene carbon between the benzene ring and the amine group.
Uniqueness
C-Pentamethylphenyl-methylamine is unique due to the presence of both the methylene carbon and the amine group, which provides distinct reactivity and steric properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of sterically hindered compounds and in studies of enzyme-substrate interactions.
Properties
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSAJXRVVUDTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CN)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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